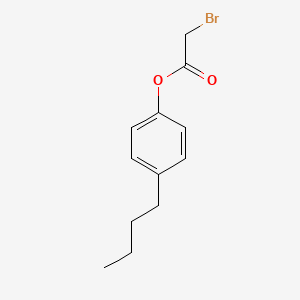
Bis(2,3-dichloropropyl) octyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,3-dichloropropyl) octyl phosphate is an organophosphate compound with the molecular formula C14H27Cl4O4P . It is characterized by the presence of two 2,3-dichloropropyl groups and one octyl group attached to a phosphate moiety. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
The synthesis of bis(2,3-dichloropropyl) octyl phosphate typically involves the reaction of 2,3-dichloropropanol with octyl phosphate under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid like sulfuric acid, to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, can further enhance the purity of the compound.
Analyse Des Réactions Chimiques
Bis(2,3-dichloropropyl) octyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and chlorinated by-products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the 2,3-dichloropropyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis(2,3-dichloropropyl) octyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphate compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a flame retardant and its impact on human health.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: It is widely used as a flame retardant in various materials, including textiles, plastics, and foams.
Mécanisme D'action
The mechanism of action of bis(2,3-dichloropropyl) octyl phosphate involves its interaction with biological molecules, particularly enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various physiological effects, depending on the specific enzyme targeted .
Comparaison Avec Des Composés Similaires
Bis(2,3-dichloropropyl) octyl phosphate can be compared with other similar organophosphate compounds, such as:
Tris(2,3-dichloropropyl) phosphate: Similar in structure but with three 2,3-dichloropropyl groups instead of two.
Bis(2-chloroethyl) phosphate: Contains 2-chloroethyl groups instead of 2,3-dichloropropyl groups.
Octyl phosphate: Lacks the chlorinated propyl groups and is simpler in structure.
The uniqueness of this compound lies in its specific combination of chlorinated propyl and octyl groups, which confer distinct chemical and physical properties .
Propriétés
Numéro CAS |
64661-03-6 |
|---|---|
Formule moléculaire |
C14H27Cl4O4P |
Poids moléculaire |
432.1 g/mol |
Nom IUPAC |
bis(2,3-dichloropropyl) octyl phosphate |
InChI |
InChI=1S/C14H27Cl4O4P/c1-2-3-4-5-6-7-8-20-23(19,21-11-13(17)9-15)22-12-14(18)10-16/h13-14H,2-12H2,1H3 |
Clé InChI |
MNMWRKFNDAISEP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOP(=O)(OCC(CCl)Cl)OCC(CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[bis(phenylsulfanyl)methyl]mercury](/img/structure/B14496262.png)

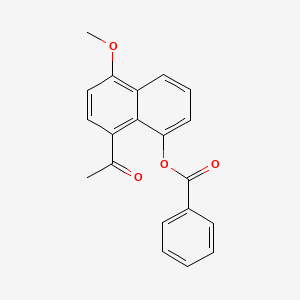
![1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene](/img/structure/B14496288.png)
![2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14496294.png)

![Phenyltris[(propan-2-yl)oxy]stannane](/img/structure/B14496301.png)


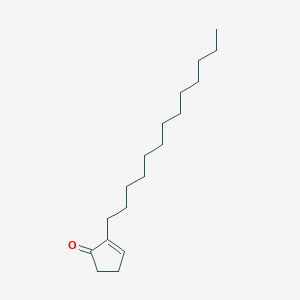
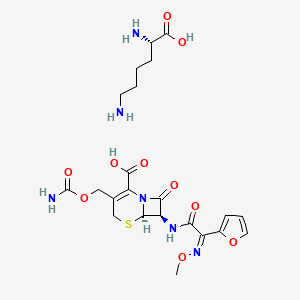
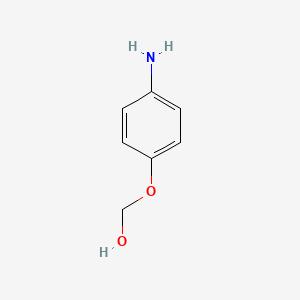
![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)
